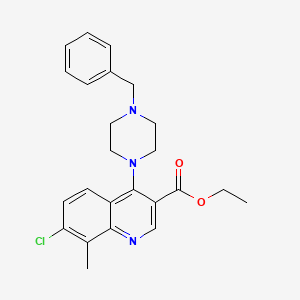

![molecular formula C20H14Cl2N4O B2534199 4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-55-8](/img/structure/B2534199.png)

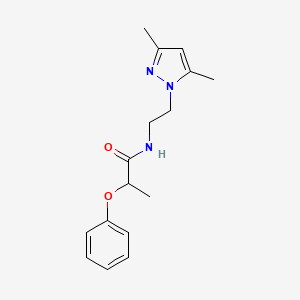

4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyridine compounds has been achieved by ternary condensation of cyanoacetamide, aromatic aldehyde, and malononitrile in an equimolar molar ratio 1:1:1 in basic ethanol . Another method involves cyclo-condensation of cyanoacetamide with acetylacetone in DMF .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, a similar compound, has been reported . The compound was found to be monoclinic, with specific dimensions and angles .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated as a new-generation solid catalyst with outstanding activity . Because of the –SO3H groups, the surface properties of the amorphous carbon catalyst were improved, which made the catalytic activity of the amorphous carbon-supported sulfonic acid many times greater than that of sulfuric acid .Scientific Research Applications

Structural and Chemical Studies

- Synthesis and Characterization : This compound has been synthesized and characterized in various studies. For instance, Quiroga et al. (1999) prepared similar pyrazolo[3,4-b]pyridine derivatives, providing insights into their chemical structure and properties using NMR and X-ray diffraction studies (Quiroga et al., 1999).

- Structural Analysis : In another study, Swamy et al. (2013) discussed the isomorphous structures of methyl- and chloro-substituted pyrazolo[3,4-b]pyridines, highlighting the significance of chlorine-methyl exchange rule in these compounds (Swamy et al., 2013).

Biological Applications

- Antibacterial and Antitumor Properties : Hamama et al. (2012) explored the antibacterial and antitumor properties of some novel heterocyclic systems with a pyrazole unit, including pyrazolo[3,4-b]pyridine derivatives, suggesting their potential in medical research (Hamama et al., 2012).

- Antiviral Activity : Bernardino et al. (2007) synthesized new derivatives of pyrazolo[3,4-b]pyridine and tested their inhibitory effects on various viruses, demonstrating the antiviral capabilities of these compounds (Bernardino et al., 2007).

Material Science Applications

- Optical and Junction Characteristics : Zedan et al. (2020) reported on the structural, optical, and diode characteristics of pyrazolo[3,4-b]pyridine derivatives, revealing their potential applications in material sciences, particularly in device fabrication (Zedan et al., 2020).

Mechanism of Action

Target of Action

The compound “4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a pyrazolo[3,4-b]pyridine derivative. Compounds of this class have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .

Biochemical Pathways

Again, without specific information, it’s challenging to identify the exact biochemical pathways this compound might affect. Based on its structural similarity to other pyrazolo[3,4-b]pyridine derivatives, it could potentially interfere with pathways involved in inflammation, viral replication, or cell proliferation .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given its potential antiviral, anti-inflammatory, and anticancer activities, it might lead to a reduction in inflammation, inhibition of viral replication, or death of cancer cells .

Safety and Hazards

Future Directions

The future directions of research on similar compounds have been suggested. For instance, the most active 6-F-phenyl derivative exhibited an EC50 of 0.016 µM in the human GPR119 cAMP assay and good RLM stability with clearance intrinsic (CL- the liver ability to remove (metabolize) a drug without the restrictions placed on it being delivered to the liver cell by blood flow or protein binding) = 84 µL/min/mg . This suggests potential future directions for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Properties

IUPAC Name |

4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)14(20(27)24-16-10-6-5-9-15(16)21)11-23-19(17)26(25-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSWAFSGCVHBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

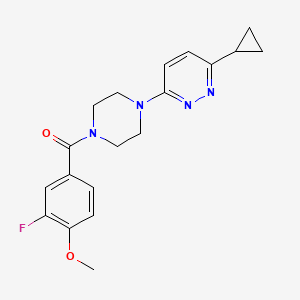

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2534121.png)

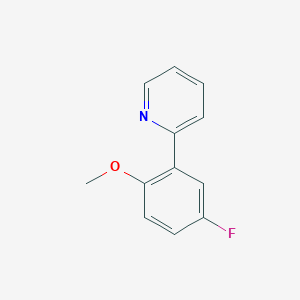

![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)

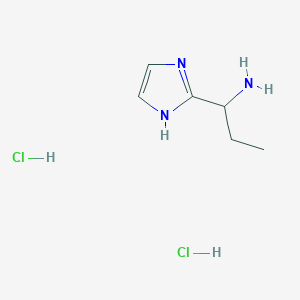

![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)

![N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2534136.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2534137.png)